![molecular formula C12H10N2O B042983 2-(2-Aminobenzoyl)pyridine CAS No. 42471-56-7](/img/structure/B42983.png)
2-(2-Aminobenzoyl)pyridine
Overview
Description
2-(2-Aminobenzoyl)pyridine is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 . It is an intermediate used for the synthesis of various Quinoline derivatives . It can also be used in the synthesis of the antitumoral agent batracylin and related isoindolo [1,2-b]quinazolin-12 (10H)-ones .
Synthesis Analysis
2-(2-Aminobenzoyl)pyridine is synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminobenzoyl)pyridine includes a pyridine ring attached to a benzoyl group that carries an amino group . More detailed structural analysis might require advanced computational methods or experimental techniques .
Chemical Reactions Analysis
2-(2-Aminobenzoyl)pyridine, as an intermediate, is used in the synthesis of various Quinoline derivatives . It can also participate in the synthesis of the antitumoral agent batracylin and related isoindolo [1,2-b]quinazolin-12 (10H)-ones .
Physical And Chemical Properties Analysis
2-(2-Aminobenzoyl)pyridine is a yellow solid with a melting point of 153-155°C and a predicted boiling point of 411.4±25.0 °C . It has a density of 1.215 and is slightly soluble in chloroform and methanol when heated . It should be stored at temperatures between 2-8°C .
Scientific Research Applications
- Fluorescent Probes for Mercury Ion A study by Shao et al. (2011) demonstrated the use of a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo [1,2-a]pyridines as efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions. These probes can selectively detect mercury ions due to their fluorescence response, making them valuable tools for environmental monitoring and analytical chemistry.
- Researchers have explored the synthesis of non-amide-containing furanic polyimides using 2-(2-Aminobenzoyl)pyridine . These polyimides are formed through solution polycondensation of difuranic diamines and aromatic dianhydrides . The incorporation of furanic moieties affects the final properties of these materials, making them potentially useful in high-temperature applications, such as coatings, films, and electronic devices .
- 2-Aminobenzoyl pyridine is a by-product of bromazepam , a pharmaceutical compound. It can be detected in drug samples using analytical spectroscopy. The compound forms via hydrolysis of bromazepam and hydrochloric acid, which are the main by-products of bromazepam synthesis . Understanding its metabolism and detection can aid in drug development and safety assessments.
Polyimides Based on Furanic Moieties
Drug Metabolite Detection
Safety And Hazards
2-(2-Aminobenzoyl)pyridine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .
Future Directions
While specific future directions for 2-(2-Aminobenzoyl)pyridine are not mentioned in the retrieved sources, pyridine derivatives, in general, have been highlighted for their potential in medicinal chemistry research . They are considered valuable scaffolds for designing drugs and are present in a large number of naturally occurring bioactive compounds .
properties
IUPAC Name |
(2-aminophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXXYDHYCDEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373410 | |
Record name | 2-(2-Aminobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzoyl)pyridine | |
CAS RN |
42471-56-7 | |
Record name | 2-(2-Aminobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42471-56-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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